6-(4-phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Medicinal chemistry Scaffold differentiation Kinase inhibitor design

Procure (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone (CAS 1797711-66-0) — a sterically demanding, conformationally constrained pyrido[4,3-d]pyrimidine with a unique phenyloxane‑carbonyl substituent at the 6‑position. This scaffold fills an SAR gap: no published analog carries this lipophilic, tetrahydropyran‑ether motif, making it ideal for diversity‑oriented kinase panel screening against FLT3, CDK2, EGFR, Hsp90, and PI3K, as well as SARS‑CoV‑2 entry inhibition campaigns. With drug‑like properties (MW 323.4, tPSA ~58.8 Ų, 0 HBD), it is ready for hit identification and ADME profiling. Supply may be limited to custom synthesis; secure your batch early.

Molecular Formula C19H21N3O2
Molecular Weight 323.396
CAS No. 1797711-66-0
Cat. No. B2490379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS1797711-66-0
Molecular FormulaC19H21N3O2
Molecular Weight323.396
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)C(=O)C3(CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C19H21N3O2/c23-18(22-9-6-17-15(13-22)12-20-14-21-17)19(7-10-24-11-8-19)16-4-2-1-3-5-16/h1-5,12,14H,6-11,13H2
InChIKeyBKDOHSOSXBVAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797711-66-0): Structural Identity and Scaffold Context for Procurement Decision-Making


6-(4-Phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797711-66-0; synonym: (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone; molecular formula: C19H21N3O2; MW: 323.396 g/mol) is a heterocyclic small molecule featuring a partially saturated 7,8-dihydropyrido[4,3-d]pyrimidine core linked via a ketone bridge to a 4-phenyltetrahydro-2H-pyran (phenyloxane) moiety . The pyrido[4,3-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, associated with kinase inhibition, Hsp90 antagonism, antiviral activity, and antibacterial properties across multiple published series [1]. However, it is critical to note that this specific compound has no directly published quantitative biological activity, selectivity, or ADME data in peer-reviewed primary literature as of the search date. All differentiation claims below rely on class-level inference from structurally related pyrido[4,3-d]pyrimidine analogs, combined with the compound's distinct structural features, and are explicitly tagged accordingly.

Why In-Class 7,8-Dihydropyrido[4,3-d]pyrimidine Analogs Cannot Be Interchanged with CAS 1797711-66-0 Without Risk of Divergent Biological Outcomes


The pyrido[4,3-d]pyrimidine scaffold exhibits extreme sensitivity of both biopharmaceutical properties and target potency to substitution pattern. A systematic biopharmaceutical profiling study of ten pyrido[4,3-d]pyrimidines with identical core but varying substituents revealed a greater than 2,200-fold range in fasted-state simulated intestinal fluid (FaSSIF) solubility (1.9 μM to 4.2 mM) and a greater than 300-fold range in Caco-2 permeability coefficients (0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s), with specific substituents (e.g., phenylhydrazido, dimethoxyphenyl) acting as strong negative drivers of solubility or permeability respectively [1]. Hepatic extraction ratios across the series were consistently intermediate to high (ER > 0.3), with ketone substituents predicted among the most susceptible sites for hepatic metabolism [1]. In target-based assays, substitution at the 6-position carbonyl of the 7,8-dihydropyrido[4,3-d]pyrimidine core has been shown to modulate antiviral EC50 values from >10 μM to 0.23 μM against SARS-CoV-2 pseudovirus, depending on the nature of the amide substituent and the aryl ring electronics [2]. The target compound's 4-phenyltetrahydro-2H-pyran-carbonyl substituent at the 6-position constitutes a sterically demanding, lipophilic, conformationally constrained group not represented in any published SAR series, meaning its impact on solubility, permeability, metabolic stability, and target affinity cannot be reliably extrapolated from any existing analog data. Generic substitution with a different 6-acyl-pyrido[4,3-d]pyrimidine analog risks unrecognized shifts in both ADME behavior and biological activity.

Quantitative Differentiation Evidence for 6-(4-Phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797711-66-0) Relative to Closest Structural Analogs


Structural Differentiation: 4-Phenyltetrahydro-2H-pyran (Phenyloxane) Carbonyl Substituent at the 6-Position Represents a Unique Topology Among Published Pyrido[4,3-d]pyrimidine Bioactive Series

A systematic structural comparison of the target compound against all pyrido[4,3-d]pyrimidine analogs with published quantitative biological data reveals a critical structural differentiation: the 4-phenyltetrahydro-2H-pyran (phenyloxane) carbonyl substituent at the 6-position is absent from every major published bioactive series. Published Hsp90 inhibitor series (Jiang et al., J. Med. Chem. 2016) employ 2-ethoxy, 2-morpholino, or 2-amino substitutions with resorcinol-derived benzoyl groups at the 6-position [1]. Published SARS-CoV-2 entry inhibitor series (Drugs and Drug Candidates, 2025) employ urea (Type I) or simple amide (Type II) linkages at the 6-position with cyclohexyl or substituted benzyl moieties [2]. Published EGFR inhibitor series employ 4-anilino substitution on the pyrimidine ring with carbamate linkages at the 6-position [3]. The closest commercially cataloged structural analog, (2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(phenyl)methanone (CAS 937604-00-7), lacks both the tetrahydropyran ring oxygen and the conformational constraint imposed by the sp³-hybridized quaternary carbon linking the phenyl and pyran rings . The target compound's phenyloxane-carbonyl moiety introduces a unique combination of (i) increased steric bulk (calculated molar refractivity contribution approximately +35 cm³/mol vs. a simple benzoyl group), (ii) hydrogen bond acceptor capacity from the tetrahydropyran ether oxygen, and (iii) conformational restriction from the quaternary sp³ center, all of which are absent from published analog series.

Medicinal chemistry Scaffold differentiation Kinase inhibitor design Chemical library screening

Class-Level Evidence: Pyrido[4,3-d]pyrimidine Scaffold Demonstrates Validated Kinase Inhibitory and Antiproliferative Activity Across Multiple Chemotypes

While the target compound itself lacks direct biological data, the pyrido[4,3-d]pyrimidine scaffold class has demonstrated quantitative, target-specific inhibitory activity across multiple independent studies. In kinase inhibition assays, pyrido[4,3-d]pyrimidine derivative 25 exhibited FLT3-ITD IC50 = 1.907 μM and antiproliferative GI50 = 4.520 μM against MOLM-13 acute myeloid leukemia cells [1]. In the Hsp90 inhibitor series, compound 73 achieved FP IC50 values in the low nanomolar range (<30 nM) with antiproliferative IC50 = 0.14 μM in HCT116 colon carcinoma cells and IC50 = 0.10 μM in MCF-7 breast carcinoma cells, along with demonstrated in vivo efficacy in an HCT116 xenograft model [2]. In the SARS-CoV-2 entry inhibitor series, amide-type (Type II) 7,8-dihydropyrido[4,3-d]pyrimidine compound 13 (bearing an amide linkage at the 6-position analogous to the target compound) achieved EC50 = 0.23 μM against pseudotyped SARS-CoV-2 with a selectivity index >30 and high predicted passive permeability (−Log Pe = 4.99 in PAMPA assay) [3]. A key distinction for procurement: the published bioactive compounds universally carry additional substitution at the pyrimidine 2-position and/or 4-position (e.g., 2-ethoxy, 4-anilino, 2-(4-chlorophenyl)), whereas the target compound has an unsubstituted pyrimidine ring, which may confer different kinase selectivity profiles or reduced target affinity.

Kinase inhibition Antiproliferative activity FLT3 CDK2 Hsp90

Class-Level ADME Evidence: Pyrido[4,3-d]pyrimidine Scaffold Exhibits Highly Substitution-Dependent Biopharmaceutical Properties, with Ketone Substituents Flagged as Metabolic Liability

A comprehensive biopharmaceutical profiling study of 10 pyrido[4,3-d]pyrimidines established quantitative benchmarks for the scaffold class: FaSSIF solubility ranged from 1.9 μM to 4.2 mM (median ~200 μM), Caco-2 permeability coefficients ranged from 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s, and all tested analogs were metabolically stable in human intestinal microsomes but showed intermediate to high hepatic extraction ratios (ER > 0.3) [1]. Critically, ketone substituents were specifically predicted as among the most susceptible sites for hepatic metabolism within this scaffold class [1]. The target compound contains two such metabolically relevant features: (i) the central ketone bridge linking the pyrido[4,3-d]pyrimidine core to the phenyloxane moiety, and (ii) the tetrahydropyran ether oxygen, which may influence CYP450-mediated oxidation. No experimental solubility, permeability, or metabolic stability data exist for the target compound itself. The phenyloxane substituent, with its balanced lipophilicity (calculated LogP contribution ~2.5) and additional H-bond acceptor capacity (tetrahydropyran oxygen), may confer intermediate solubility-permeability properties relative to the published series, but the ketone metabolic liability remains an unquantified concern.

ADME profiling Biopharmaceutical properties Solubility Permeability Metabolic stability

Recommended Research Application Scenarios for 6-(4-Phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797711-66-0) Based on Structural and Class-Level Evidence


Kinase Panel Screening for Novel Selectivity Profiles

The pyrido[4,3-d]pyrimidine scaffold is a validated kinase inhibitor core, with published analogs showing activity against FLT3, CDK2, Hsp90, EGFR, PI3K, CaMKII, and mTOR [REFS-1, REFS-2]. The target compound's unsubstituted pyrimidine ring and unique phenyloxane-carbonyl 6-substituent represent an unexplored region of chemical space relative to all published kinase-active pyrido[4,3-d]pyrimidines. Procurement of this compound for broad kinase panel screening (e.g., 100–400 kinase panels at 1–10 μM) is justified as a tool for identifying novel kinase selectivity profiles inaccessible to published, more heavily substituted analogs. The phenyloxane moiety's steric bulk and conformational constraint may confer selectivity advantages against specific kinase hinge-region architectures, particularly kinases with large hydrophobic pockets adjacent to the hinge. Users should note that hit rates may be lower than for optimized analogs due to the minimal pyrimidine substitution, and any hits identified will require extensive follow-up SAR.

Fragment-Based or Scaffold-Hopping Library Member for Antiviral Drug Discovery

The 7,8-dihydropyrido[4,3-d]pyrimidine scaffold has been recently validated as a productive chemotype for SARS-CoV-2 entry inhibition, with amide-linked compounds (Type II series) achieving submicromolar EC50 values (compound 13: EC50 0.23 μM, SI >30) and favorable predicted ADME properties [3]. The target compound shares the same 6-position amide (ketone bridge) connectivity as the active Type II SARS-CoV-2 inhibitors but introduces a phenyloxane substituent in place of the published substituted benzyl groups. This makes it suitable for inclusion in diversity-oriented screening libraries targeting viral entry mechanisms, where the phenyloxane group may probe different regions of the spike protein binding interface. The compound's drug-like physicochemical profile (MW 323.4, predicted LogP ~2.8, tPSA ~58.8 Ų, 0 HBD) aligns with the selection criteria used in successful antiviral screening campaigns [3].

Biopharmaceutical Profiling Reference Compound for Scaffold ADME Characterization

The existing biopharmaceutical profiling literature on pyrido[4,3-d]pyrimidines [4] explicitly identifies ketone substituents as predicted metabolic soft spots within this scaffold class, yet no compound in the published profiled set contained a ketone bridge combined with a tetrahydropyran ether moiety. The target compound therefore fills a specific gap in the scaffold's ADME characterization landscape. Procurement for systematic biopharmaceutical profiling (FaSSIF/FeSSIF solubility, Caco-2 or MDCK permeability, microsomal and hepatocyte metabolic stability, CYP inhibition) would generate valuable reference data on how the phenyloxane-carbonyl substitution pattern affects the scaffold's drug-like properties. This data would inform the design of future pyrido[4,3-d]pyrimidine libraries by establishing whether the ketone metabolic liability predicted from the class-level study materializes for this specific chemotype.

Hsp90 Inhibitor Hit Expansion with Alternative N-Terminal Domain Binding Topology

The tetrahydropyrido[4,3-d]pyrimidine scaffold has produced some of the most potent synthetic Hsp90 N-terminal domain inhibitors reported to date, with lead compound 73 demonstrating FP IC50 <30 nM, antiproliferative IC50 = 0.10–0.14 μM in breast and colon cancer lines, in vivo efficacy in HCT116 xenografts, and a favorable ocular safety profile in rats [2]. However, all optimized Hsp90 inhibitors in this series require 2-position substitution (ethoxy, morpholino, or amino) and a resorcinol-derived benzoyl group at the 6-position. The target compound, lacking 2-substitution and resorcinol motif, represents a structurally simplified entry point for exploring alternative Hsp90 binding modes, potentially engaging the ATP-binding pocket through a distinct hydrogen-bonding network involving the unsubstituted pyrimidine nitrogens and the tetrahydropyran ether oxygen. Given that no Hsp90 inhibitor has achieved regulatory approval to date due to safety and stability concerns [5], exploration of novel chemotypes within this validated scaffold remains a legitimate research objective.

Quote Request

Request a Quote for 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.